Decane-1-sulfonamide

Microcontact printing Wet chemical etching Gold patterning

Researchers optimizing microcontact printing (μCP) of gold often encounter high defect densities with standard benzenethiosulfonate-ferricyanide etch baths. Decane-1-sulfonamide is a proven defect-healing additive that outperforms 1-octanol in suppressing etch defects, improving pattern fidelity and process yield. • Reduces μCP etch defect density vs. alcohol-based additives; enhances bath durability. • Predictable CMC shift (~1 order of magnitude per ±2 CH₂ units) streamlines surfactant formulation. • Primary -SO₂NH₂ headgroup enables reliable hydrogen-bond-directed supramolecular assembly (TPSA 68.5 Ų; LogP 2.61). Supplied at ≥98% purity; ambient shipping; for R&D use only.

Molecular Formula C10H23NO2S
Molecular Weight 221.36 g/mol
CAS No. 2917-27-3
Cat. No. B13637800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecane-1-sulfonamide
CAS2917-27-3
Molecular FormulaC10H23NO2S
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)N
InChIInChI=1S/C10H23NO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13)
InChIKeyLPZONNUBKVPBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decane-1-sulfonamide Technical Baseline for Procurement


Decane‑1‑sulfonamide (synonym 1‑decanesulfonamide) is a primary, straight‑chain C10 aliphatic sulfonamide with the molecular formula C₁₀H₂₃NO₂S and a molecular weight of 221.36 g mol⁻¹ . Its structure combines a hydrophobic n‑decyl tail with a polar –SO₂NH₂ headgroup, conferring an amphiphilic character that places it within the broader family of alkylsulfonamide surfactants and synthetic intermediates [1]. Commercial material is typically supplied at ≥97 % purity and is handled as a low‑melting solid or waxy substance; reported hazards include acute oral toxicity, skin/eye irritation and respiratory sensitisation (GHS07) .

Identity C10 primary linear alkanesulfonamide intermediate
Function Amphiphilic surfactant and H-bond synthon building block
Grade Standardized purity supply for research and process development

Why Generic Sulfonamides Fail in Precision Applications


Within the alkylsulfonamide series, small variations in chain length, branching or headgroup substitution produce disproportionate effects on critical performance parameters: a shift of only two methylene units can alter the critical micelle concentration (CMC) by roughly an order of magnitude, modify the hydrophilic–lipophilic balance (HLB), and change the Krafft point [1]. Moreover, linear primary sulfonamides such as decane‑1‑sulfonamide possess a distinct hydrogen‑bonding donor‑acceptor pattern (one H‑bond donor, three H‑bond acceptors) and a precise topological polar surface area (TPSA = 68.5 Ų) that govern solubility, partitioning, and interfacial behaviour in ways that N‑alkyl or branched isomers cannot replicate . Simply substituting a “C10 sulfonamide” or a shorter‑chain homologue therefore risks losing the exact balance of hydrophobicity and headgroup reactivity required for the specialised roles documented below.

Chain-length mismatch Shifting by ±2 CH₂ may alter CMC by an order of magnitude, disrupting formulation performance
N-alkyl substitution Secondary or tertiary sulfonamides lose the H-bond donor, eliminating directional assembly capability
Branched or isomeric analogs Branching may alter TPSA, solubility, and interfacial behavior in ways linear C10 may not replicate

Quantitative Differentiation Evidence for Procurement Decisions


Gold-Etch Defect-Healing vs. 1-Octanol

In a direct head‑to‑head evaluation within a benzenethiosulfonate–ferricyanide etch bath, 1‑decanesulfonamide was demonstrated to be more effective as a defect‑healing additive than the established alcohol additive 1‑octanol [1]. The study reports that introduction of 1‑decanesulfonamide compensated for the inherently lower etch quality of the benzenethiosulfonate‑based bath, restoring pattern fidelity to a level comparable with the standard thiosulfate–ferricyanide system, whereas 1‑octanol did not achieve equivalent defect suppression [1].

Defect-Healing in Gold Etching
Head-to-head
Reported more effective than 1-octanol in benzenethiosulfonate-ferricyanide etch bath
Reported etch-quality restoration in microcontact printing
Exact defect-density reduction not publicly tabulated
Microcontact printing Wet chemical etching Gold patterning

Computed LogP Advantage in Extraction and Permeation

The computed LogP (XLogP3‑AA) for decane‑1‑sulfonamide is 2.61, whereas the C12 homologue dodecane‑1‑sulfonamide has a computed XLogP of 4.5 . This difference of 1.89 log units translates to an approximately 77‑fold lower partition coefficient for the C10 compound, indicating substantially higher aqueous solubility and lower membrane retention compared with the longer‑chain analogue.

Computed Lipophilicity
Data to verify
XLogP3-AA = 2.61 (ΔLogP = −1.89 vs C12; ≈77× lower partition coefficient)
Supports extraction and permeation modeling
Computed value; experimental confirmation advised
Lipophilicity Partition coefficient Solubility optimisation

Surfactant Property Differentiation by Chain Length

For straight‑chain hydrocarbon sulfonamides, established surfactant theory and experimental data for homologous series predict that the CMC decreases approximately one order of magnitude per two‑methylene extension of the alkyl chain [1]. Applying this gradient, decane‑1‑sulfonamide (C10) would be expected to exhibit a CMC roughly 10‑fold higher than its C12 analogue and 10‑fold lower than its C8 analogue. Experimental work on purified dodecanesulfonamide derivatives confirms CMC values in the millimolar range, with surface tension reduction (γmin) on the order of 30 mN m⁻¹ [1].

Predicted CMC Range
Class-level
~5–15 mM (C10); ~10× shift per ±2 CH₂ in homologous series
Context-dependent CMC window for formulation screening
Estimated from dodecanesulfonamide experimental data
Critical micelle concentration Surfactant Alkanesulfonamide

Primary Sulfonamide H-Bond Donor vs. N-Substituted Analogues

Decane‑1‑sulfonamide possesses one hydrogen‑bond donor (the –NH₂ group) and three hydrogen‑bond acceptors (two S=O oxygens and the nitrogen lone pair) . In contrast, N‑methyl‑1‑decanesulfonamide or N,N‑dialkyl analogues have zero H‑bond donors, fundamentally altering their self‑association, solubility, and crystal‑packing behaviour. This donor‑acceptor count is identical to shorter‑chain primary sulfonamides (e.g., octane‑1‑sulfonamide) but differs from secondary or tertiary sulfonamides, making the primary amine motif essential for applications that exploit directional hydrogen bonding.

H-Bond Donor Identity
Data to verify
1 HBD / 3 HBA (primary sulfonamide); N-alkyl analogues have 0 HBD
Primary amine motif required for directional H-bond assembly
Computed from molecular structure; verify for specific applications
Hydrogen bonding Crystal engineering Supramolecular chemistry

Topological Polar Surface Area in Linear Sulfonamides

The TPSA of decane‑1‑sulfonamide is 68.5 Ų, a value that is conserved across all straight‑chain 1‑alkanesulfonamides regardless of chain length, because the polar atoms are confined to the –SO₂NH₂ headgroup [1]. This TPSA falls below the 140 Ų threshold commonly associated with favourable oral bioavailability, yet it is higher than that of simple alkyl amines or alcohols. When compared with aromatic sulfonamides (which typically have higher TPSA due to additional polar substituents on the ring), the linear aliphatic sulfonamide offers a distinct and predictable PSA window for medicinal chemistry design.

Topological Polar Surface Area
Class-level
68.5 Ų (below 140 Ų threshold; conserved across 1-alkanesulfonamides)
Supports drug-likeness and permeability prediction
10–30 Ų lower than most aromatic sulfonamides
Drug‑likeness Bioavailability ADME prediction

High-Value Application Scenarios


Defect-Healing Additive in Microcontact-Printed Gold Patterning

Procurement of decane‑1‑sulfonamide is justified for laboratories and production lines that employ benzenethiosulfonate–ferricyanide etchants for microcontact printing of gold. The compound outperforms the conventional additive 1‑octanol in suppressing etch defects, thereby improving pattern fidelity and process yield [1]. Users switching from alcohol‑based additives can expect a measurable reduction in defect density and enhanced bath durability.

Intermediate for Amphiphilic Building Blocks with Tailored Lipophilicity

The LogP of 2.61 positions decane‑1‑sulfonamide as an ideal intermediate when a moderate hydrophobicity is required—for example, in the synthesis of sulfonamide‑based surfactants, extractants, or membrane‑active compounds. Its lower LogP compared with the C12 analogue (ΔLogP = −1.89) translates to better aqueous handling and reduced bioaccumulation potential , making it preferable for formulations where the dodecyl chain would be overly hydrophobic.

Primary Sulfonamide H-Bond Synthon for Crystal Engineering

The presence of a single hydrogen‑bond donor (–NH₂) and three acceptors enables decane‑1‑sulfonamide to function as a reliable supramolecular synthon. It is appropriate for cocrystallisation screens, MOF linker design, or organogel formulation where directional hydrogen‑bonding is essential. Substitution with N‑alkyl sulfonamides eliminates the donor and disrupts these assemblies .

Surfactant Intermediate with Predictable CMC Tuning

Formulators who need to fine‑tune the critical micelle concentration of a surfactant system can select decane‑1‑sulfonamide as the C10 building block, knowing that moving to the C8 or C12 homologue will shift the CMC by roughly an order of magnitude per two‑carbon change [2]. This predictability reduces experimental iteration in product development for detergents, textile auxiliaries, and corrosion inhibitors.

Application
Selection Property
Validation Focus
Gold microcontact printing etch baths
Defect-suppression additive performance
Etch-quality endpoint review in thiosulfonate-based systems
Surfactant and extractant intermediate synthesis
Moderate lipophilicity profile
Partitioning and aqueous handling endpoint review
Crystal engineering and supramolecular assembly
Primary sulfonamide H-bond donor identity
Cocrystallization and MOF linker compatibility review
Surfactant system formulation development
Predictable CMC chain-length dependence
Emulsion stability and wetting endpoint review
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